1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
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Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
Benzofuran compounds can be synthesized from corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Other methods include the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, they can be involved in reactions catalyzed by nickel, resulting in intramolecular nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be determined using techniques like melting point analysis and 1H NMR .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-12-18(6-9-22-15)25-14-16-7-10-23(11-8-16)21(24)20-13-17-4-2-3-5-19(17)26-20/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROZLXIGGJYIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine |
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